molecular formula C24H36O3 B12975245 (3S,8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-17-((S)-1-oxopropan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate

(3S,8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-17-((S)-1-oxopropan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate

Cat. No.: B12975245
M. Wt: 372.5 g/mol
InChI Key: PMIMJUQRBDTHBT-BSVQJXIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (3S,8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-17-((S)-1-oxopropan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate is a complex organic molecule. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are often found in natural products and synthetic compounds with significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.

    Introduction of the dimethyl and oxopropan-2-yl groups: These groups are introduced through alkylation and acylation reactions.

    Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace the acetate group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural similarity to natural hormones makes it useful in studies of hormone function and regulation.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. These targets could include:

    Receptors: The compound may bind to hormone receptors, mimicking or blocking the action of natural hormones.

    Enzymes: It could inhibit or activate enzymes involved in metabolic pathways.

    DNA/RNA: The compound might interact with genetic material, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A natural hormone with a similar cyclopenta[a]phenanthrene core.

    Testosterone: Another hormone with a related structure.

    Cholesterol: A sterol with a similar backbone but different functional groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. For example, the acetate group can be easily modified, allowing for the synthesis of a wide range of derivatives with potentially different activities.

Properties

Molecular Formula

C24H36O3

Molecular Weight

372.5 g/mol

IUPAC Name

[(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-oxopropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C24H36O3/c1-15(14-25)20-7-8-21-19-6-5-17-13-18(27-16(2)26)9-11-23(17,3)22(19)10-12-24(20,21)4/h5,14-15,18-22H,6-13H2,1-4H3/t15-,18+,19+,20-,21+,22+,23+,24-/m1/s1

InChI Key

PMIMJUQRBDTHBT-BSVQJXIHSA-N

Isomeric SMILES

C[C@H](C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C

Canonical SMILES

CC(C=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C

Origin of Product

United States

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